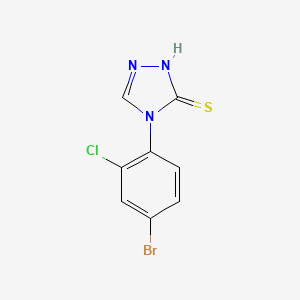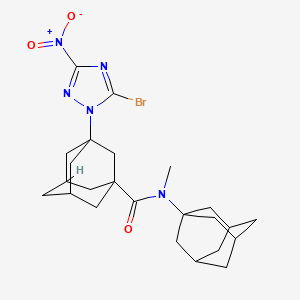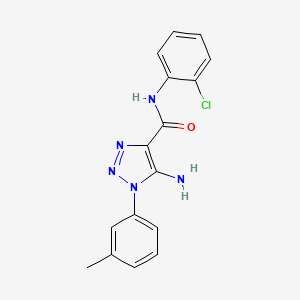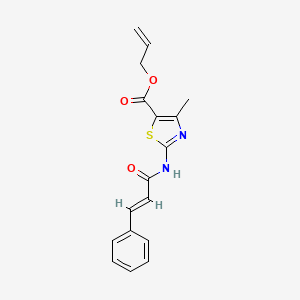
4-(4-bromo-2-chlorophenyl)-4H-1,2,4-triazole-3-thiol
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-(4-bromo-2-chlorophenyl)-4H-1,2,4-triazole-3-thiol derivatives often involves hetero-cyclization reactions. For instance, similar compounds have been synthesized through reactions involving isothiocyanates and formic hydrazide, highlighting the versatility of 1,2,4-triazole chemistry in creating complex molecules with specific functional groups (Yeo et al., 2019).
Molecular Structure Analysis
Structural analysis is crucial for understanding the reactivity and properties of a compound. Studies utilizing single-crystal X-ray diffraction (SCXRD) and computational methods like Density Functional Theory (DFT) have provided insights into the molecular structure of related 1,2,4-triazole derivatives. These analyses reveal the compound's crystalline structure, molecular shape, and intermolecular interactions, which are essential for predicting its reactivity and stability (Bakheit et al., 2023).
Chemical Reactions and Properties
The chemical reactivity of 4-(4-bromo-2-chlorophenyl)-4H-1,2,4-triazole-3-thiol derivatives can be explored through various reactions, including alkylation and nucleophilic substitution, allowing for the synthesis of a wide range of compounds. The reactivity is often investigated using Conceptual DFT, providing insights into the global reactivity descriptors and local nucleophilic/electrophilic Parr functions. These studies aid in understanding the compound's behavior in different chemical environments (Kaldrikyan et al., 2016).
Aplicaciones Científicas De Investigación
Crystal Structure and Spectroscopic Properties
The molecular structure of a closely related compound, 4-(4-bromophenyl)-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, was determined using X-ray diffraction and compared with calculated geometries using HF and DFT methods. This study also performed vibrational frequency analysis and calculated the molecular electrostatic potential isosurfaces to understand the role of halogen bonds in stabilizing the crystal structure (Mirosław, Plech, & Wujec, 2015).
Synthesis and Biological Activity
A series of fused and non-fused 1,2,4-triazoles, utilizing a derivative similar to the target compound, were prepared and screened for their anti-inflammatory and molluscicidal activities. This research highlighted the potential biological applications of triazole derivatives, with some compounds showing significant activity (Shehry, Abu-Hashem, & El-Telbani, 2010).
Antimicrobial Activity
Fused ring system derivatives involving 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol were synthesized and evaluated for their antimicrobial activity. The study found that some compounds exhibited significant inhibition of bacterial and fungal growth, suggesting the potential of triazole derivatives in antimicrobial applications (Purohit et al., 2011).
Corrosion Inhibition
The efficacy of triazole derivatives as corrosion inhibitors for mild steel in acidic media was investigated, highlighting the significant potential of these compounds in industrial applications. The study found that certain derivatives provided high inhibition efficiencies, suggesting their use as effective corrosion inhibitors (Lagrenée et al., 2002).
Molecular-Level Inhibition Mechanism
Quantum chemical calculations were performed to analyze the inhibition mechanisms of triazole derivatives against the corrosion of iron. This study correlated the molecular structures with inhibition efficiencies, providing insights into the design of more effective corrosion inhibitors (Gece & Bilgiç, 2012).
Propiedades
IUPAC Name |
4-(4-bromo-2-chlorophenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN3S/c9-5-1-2-7(6(10)3-5)13-4-11-12-8(13)14/h1-4H,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCUNRNWRYUBCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)N2C=NNC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-bis[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]benzonitrile](/img/structure/B4618221.png)



![2-[(3-{[4-(methylthio)benzyl]amino}propyl)amino]ethanol dihydrochloride](/img/structure/B4618261.png)

![N-{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}-N-[3-(dimethylamino)propyl]-N',N'-dimethyl-1,3-propanediamine](/img/structure/B4618271.png)
![3-isopropyl-1-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B4618273.png)
![2-[4-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B4618281.png)
![N-benzyl-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-phenylacetamide](/img/structure/B4618289.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-bromophenyl 4-chlorobenzoate](/img/structure/B4618311.png)

![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B4618323.png)
![methyl 2-(3-bromobenzylidene)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4618329.png)